molecular formula C13H14N2Si B14240846 Quinoxaline, 2-[(trimethylsilyl)ethynyl]- CAS No. 189629-50-3

Quinoxaline, 2-[(trimethylsilyl)ethynyl]-

Cat. No.: B14240846
CAS No.: 189629-50-3
M. Wt: 226.35 g/mol
InChI Key: VNCUUDZWWXLIKY-UHFFFAOYSA-N
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Description

Quinoxaline, 2-[(trimethylsilyl)ethynyl]- is a derivative of quinoxaline, a heterocyclic compound composed of a benzene ring fused with a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives focus on optimizing yield and purity while minimizing costs and environmental impact. Transition-metal-free catalysis has gained attention as a sustainable approach for synthesizing these compounds . This method reduces the need for expensive and toxic metal catalysts, making the process more eco-friendly.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydrogen peroxide (TBHP) for oxidation and sodium borohydride (NaBH4) for reduction . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxalines .

Scientific Research Applications

Quinoxaline, 2-[(trimethylsilyl)ethynyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinoxaline, 2-[(trimethylsilyl)ethynyl]-, involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Quinoxaline, 2-[(trimethylsilyl)ethynyl]- can be compared with other quinoxaline derivatives such as:

Properties

CAS No.

189629-50-3

Molecular Formula

C13H14N2Si

Molecular Weight

226.35 g/mol

IUPAC Name

trimethyl(2-quinoxalin-2-ylethynyl)silane

InChI

InChI=1S/C13H14N2Si/c1-16(2,3)9-8-11-10-14-12-6-4-5-7-13(12)15-11/h4-7,10H,1-3H3

InChI Key

VNCUUDZWWXLIKY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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